2-(Cyclohexyloxy)ethylamine
Description
2-(Cyclohexyloxy)ethylamine (CAS: 90226-63-4) is a secondary amine featuring a cyclohexyl ether group linked to an ethylamine backbone. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.227 g/mol and an exact mass of 143.131 Da . The cyclohexyloxy substituent imparts moderate lipophilicity (LogP: 1.9947) and a polar surface area (PSA) of 35.25 Ų, balancing solubility and membrane permeability. This compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules requiring flexible, non-aromatic substituents .
Properties
IUPAC Name |
2-cyclohexyloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLYEIVTROYUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel Synthesis for Primary Amine Formation
The Gabriel synthesis circumvents instability issues by using phthalimide as an ammonia surrogate:
- Tosylation : 2-(Cyclohexyloxy)ethanol is converted to its tosylate ester using p-toluenesulfonyl chloride (TsCl) in pyridine.
- Phthalimide Substitution : The tosylate reacts with potassium phthalimide in DMF, forming N-(2-(cyclohexyloxy)ethyl)phthalimide.
- Deprotection : Hydrazine cleavage releases the primary amine, yielding 2-(cyclohexyloxy)ethylamine.
Advantages :
- High regioselectivity and minimal side products.
- Yields exceeding 80% have been reported for structurally similar amines.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers a robust alternative for constructing the cyclohexyloxy-ethylamine linkage. This method is particularly advantageous for sterically hindered substrates:
- Substrate Preparation : N-Protected ethanolamine (e.g., phthalimide or Boc derivatives) is combined with cyclohexanol.
- Reaction Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the etherification at room temperature.
- Deprotection : Hydrazine (for phthalimide) or acidic conditions (for Boc) yield the free amine.
Performance Metrics :
- Yield : 70–85% in optimized systems.
- Stereochemical Control : Retains configuration at chiral centers, critical for enantioselective syntheses.
Reductive Amination of Cyclohexyloxy Acetaldehyde
Reductive amination provides a single-step route to primary amines but requires prior synthesis of cyclohexyloxy acetaldehyde:
- Aldehyde Synthesis : Oxidation of 2-(cyclohexyloxy)ethanol using pyridinium chlorochromate (PCC) in dichloromethane.
- Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–5).
Challenges :
- Aldehyde Stability : Cyclohexyloxy acetaldehyde is prone to polymerization, necessitating in situ generation.
- Yield : Limited to 50–60% due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature Range (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether Synthesis | 60–75 | 80–100 | Scalability, minimal specialized reagents | Instability of 2-haloethylamine derivatives |
| Gabriel Synthesis | 80+ | 25–40 | High selectivity, robust deprotection | Multi-step process |
| Mitsunobu Reaction | 70–85 | 20–25 | Stereochemical fidelity, mild conditions | High cost of DEAD/PPh₃ reagents |
| Reductive Amination | 50–60 | 20–40 | Single-step amine formation | Low yield, aldehyde instability |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the ethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyloxyethyl oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(Cyclohexyloxy)ethylamine is widely used in scientific research due to its diverse applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Cyclohexyloxy)ethylamine with structurally related amines, highlighting key differences in physicochemical properties and applications:
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituent | LogP | PSA (Ų) | Applications/Significance |
|---|---|---|---|---|---|---|---|
| This compound | 90226-63-4 | C₈H₁₇NO | 143.227 | Cyclohexyl ether | 1.9947 | 35.25 | Drug intermediate; flexible substituent |
| 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 | C₈H₁₅N | 125.21 | Cyclohexenyl | N/A | 26.02 | Biochemical studies; protein interactions |
| 2-(Cyclopentyloxy)ethylamine HCl | 1181457-94-2 | C₇H₁₆ClNO | 181.66 | Cyclopentyl ether (salt form) | N/A | 35.25 | Enhanced solubility for in vitro assays |
| 2-Cyclohexylethylamine HCl | 5471-55-6 | C₈H₁₈ClN | 163.69 | Cyclohexyl (direct attachment) | N/A | 26.02 | Lipophilic scaffold for agrochemicals |
| 2-(2-Methoxyphenoxy)ethylamine | N/A | C₉H₁₃NO₂ | 179.21 | Methoxyphenoxy | N/A | 55.40 | Aromatic interactions in ligand design |
| 2-(3,5-Dichloro-pyridin-2-yl)ethylamine | 830348-31-7 | C₇H₈Cl₂N₂ | 203.06 | Dichloropyridinyl | N/A | 38.91 | Electrophilic reactivity in heterocyclic synthesis |
Key Findings:
Substituent Effects: The cyclohexyloxy group in this compound provides higher polarity (PSA = 35.25 Ų) compared to non-ether analogs like 2-Cyclohexylethylamine HCl (PSA = 26.02 Ų) due to the oxygen atom’s electron lone pairs . 2-(1-Cyclohexenyl)ethylamine lacks an ether oxygen, resulting in reduced polarity and increased lipophilicity, making it suitable for hydrophobic environments in protein binding studies .
Salt Forms :
- Hydrochloride salts (e.g., 2-(Cyclopentyloxy)ethylamine HCl) exhibit enhanced water solubility, critical for biological assays .
Aromatic vs. Aliphatic Substituents: Aromatic derivatives like 2-(2-Methoxyphenoxy)ethylamine (PSA = 55.40 Ų) show higher polarity due to π-π interactions, whereas aliphatic analogs prioritize conformational flexibility .
Synthetic Utility :
- This compound is synthesized via nucleophilic substitution or reductive amination, whereas 2-(1-Cyclohexenyl)ethylamine is prepared via hydride reduction of nitriles (e.g., sodium bis(2-methoxyethoxy)aluminum hydride in THF) .
Research Implications
- Drug Design : The cyclohexyloxy group’s balance of lipophilicity and polarity makes it advantageous in CNS-targeting drugs, where blood-brain barrier penetration is critical .
- Metabolic Stability : Ether linkages (as in this compound) resist enzymatic hydrolysis better than ester or amide analogs, improving pharmacokinetics .
- Comparative Reactivity : Cyclohexenyl-containing amines (e.g., 2-(1-Cyclohexenyl)ethylamine) participate in Diels-Alder reactions, enabling access to complex heterocycles .
Biological Activity
2-(Cyclohexyloxy)ethylamine, with the molecular formula C8H17NO, is an organic compound notable for its diverse biological activities and applications in scientific research. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.
Chemical Structure and Properties
The compound consists of a cyclohexyloxy group linked to an ethylamine moiety. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction influences several biological processes, including neurotransmission and enzyme regulation.
Key Mechanisms:
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing mood and behavior.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Some investigations suggest potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Activity : The compound may reduce inflammation in certain models, indicating possible therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduces oxidative stress in neurons | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anti-inflammatory | Decreases markers of inflammation |
Case Studies
-
Neuroprotective Study :
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results showed significant reductions in cell death compared to controls, indicating its potential as a neuroprotective agent. -
Antimicrobial Research :
In a comparative study, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents. -
Anti-inflammatory Analysis :
An experimental model of inflammation was used to assess the anti-inflammatory properties of the compound. It significantly reduced pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(Cyclohexyloxy)ethylamine, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between cyclohexanol derivatives and ethylamine precursors. Key steps include:
- Activation of cyclohexanol (e.g., using tosyl chloride or Mitsunobu conditions) to generate a reactive leaving group.
- Reaction with 2-aminoethanol under controlled pH (basic conditions) to minimize side reactions.
- Purification via fractional distillation or recrystallization (solvent selection depends on polarity; ethyl acetate/hexane systems are common).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; ethylamine CH₂ signals at δ 2.5–3.0 ppm).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect volatile impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid ethanol for decontamination (may enhance absorption) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent amine oxidation .
Advanced Research Questions
Q. How does the steric and electronic environment of the cyclohexyloxy group influence the compound’s reactivity in nucleophilic reactions?
- Steric Effects : The cyclohexyl group’s bulkiness reduces accessibility to the amine lone pair, slowing reactions with electrophiles (e.g., aldehydes).
- Electronic Effects : The ether oxygen donates electron density via resonance, increasing amine basicity (pKa ~9.5–10.5).
- Experimental Design : Compare reaction rates with tert-butoxy or linear alkoxy analogs. Kinetic studies under varying pH/temperature elucidate steric vs. electronic contributions .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across literature sources?
- Data Validation : Cross-reference with authoritative databases (NIST Chemistry WebBook) and replicate measurements using DSC for melting points or viscometry for density.
- Purity Impact : Conflicting data often arise from impurities (e.g., residual solvents). Use elemental analysis or Karl Fischer titration to verify sample integrity .
Q. What strategies mitigate degradation of this compound during long-term storage or under extreme conditions?
- Stability Studies :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typically triggers degradation).
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-oxidation products.
- Hygroscopicity : Use desiccants (silica gel) to prevent amine hydrolysis .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) for pharmacological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
